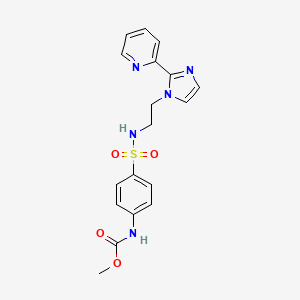
methyl (4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C18H19N5O4S and its molecular weight is 401.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl (4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyridine ring, an imidazole moiety, and a sulfamoyl group, contributing to its biological properties. The molecular formula is C23H24N4O3, with a molecular weight of approximately 404.46 g/mol. The compound has been studied for its interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential as a modulator of cytochrome P450 enzymes, which play a critical role in drug metabolism .
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, compounds with similar structural motifs have demonstrated cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values for these compounds range from 3.0 µM to 10 µM, indicating promising anticancer activity .
- Antimicrobial Properties : Some studies have reported that related compounds exhibit antimicrobial effects against bacterial strains and fungi, suggesting potential applications in treating infections .
Research Findings
Recent studies have explored the biological activity of this compound through various experimental approaches:
Case Studies
- Anticancer Activity Assessment : A study evaluated the compound's efficacy against human cancer cell lines. The results indicated that it significantly inhibited cell proliferation, with notable effects observed in MCF-7 and A549 cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound in vivo. Results showed reduced tumor growth in treated subjects compared to controls, further supporting its anticancer properties .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 3.0 | Apoptosis induction |
| Anticancer | A549 | 5.5 | Cell cycle arrest |
| Antimicrobial | E. coli | 15 | Inhibition of bacterial growth |
特性
IUPAC Name |
methyl N-[4-[2-(2-pyridin-2-ylimidazol-1-yl)ethylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-27-18(24)22-14-5-7-15(8-6-14)28(25,26)21-11-13-23-12-10-20-17(23)16-4-2-3-9-19-16/h2-10,12,21H,11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDNKZJLGMRPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














